tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate: is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by functional group modifications to introduce the tert-butyl ester and amino groups.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of Functional Groups: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst. The amino group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its imidazole ring is a common motif in many biologically active molecules, making it a valuable scaffold for drug design. Researchers explore its interactions with biological targets, such as enzymes and receptors, to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carbamoyl and amino groups can further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxamide: Similar in structure but lacks the tert-butyl ester group.
5-Amino-1H-imidazole-4-carboxamide: Contains an amino group but differs in the position of functional groups.
tert-Butyl 4-amino-1H-imidazole-1-carboxylate: Similar but with different substitution patterns.
Uniqueness
tert-Butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate is unique due to the combination of its tert-butyl ester, amino, and carbamoyl groups. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications. Its structure allows for multiple points of modification, enabling the synthesis of a wide range of derivatives with tailored properties.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
tert-butyl 5-amino-4-carbamoylimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-9(2,3)16-8(15)13-4-12-5(6(13)10)7(11)14/h4H,10H2,1-3H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVOTPVLSYLLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC(=C1N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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